molecular formula C12H20ClN5 B12231752 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B12231752
M. Wt: 269.77 g/mol
InChI Key: XGTBWWXRZFNCRT-UHFFFAOYSA-N
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Description

1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9(2)17-8-12(10(3)14-17)13-7-11-5-6-16(4)15-11;/h5-6,8-9,13H,7H2,1-4H3;1H

InChI Key

XGTBWWXRZFNCRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=NN(C=C2)C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with isopropyl and methyl substituents. One common method involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with 1-methyl-1H-pyrazol-3-ylmethylamine under suitable conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

1-Isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole-based compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.

  • Molecular Formula: C14H24ClN5
  • Molecular Weight: 297.83 g/mol
  • CAS Number: 1856025-74-5

The biological activity of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine may be attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling and proliferation. Pyrazole derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
Compound AMCF73.79
Compound BNCI-H46042.30
Compound CHep23.25

These findings suggest that the compound may exhibit similar cytotoxicity, warranting further investigation.

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Although specific data on the compound's anti-inflammatory activity is limited, related pyrazole compounds demonstrate significant efficacy in reducing inflammation markers in vitro.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Some studies indicate that these compounds possess activity against both Gram-positive and Gram-negative bacteria, although the specific efficacy of 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine requires further elucidation through empirical studies.

Study 1: Anticancer Efficacy

In a study assessing novel pyrazole derivatives, one compound demonstrated an IC50 value of 0.01 µM against MCF7 cells, indicating potent anticancer activity. The study emphasized structure–activity relationships that could apply to the compound .

Study 2: CDK Inhibition

Another investigation into pyrazole-linked compounds revealed that certain derivatives effectively inhibited CDK2 and CDK9, leading to reduced tumor growth in preclinical models. This suggests that 1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine may also share similar inhibitory effects on these kinases .

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